![molecular formula C57H85ClN4O10 B12363549 Cy5-PEG7-TCO](/img/structure/B12363549.png)
Cy5-PEG7-TCO
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Overview
Description
Cy5-PEG7-TCO is a dye derivative of Cyanine 5 (Cy5) containing seven polyethylene glycol (PEG) units. This compound is notable for its ability to undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules bearing tetrazine groups . This unique property makes it a valuable tool in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cy5-PEG7-TCO involves the conjugation of Cyanine 5 with a polyethylene glycol linker containing seven units, followed by the attachment of a trans-cyclooctene (TCO) group. The reaction conditions typically involve mild temperatures and the use of organic solvents to facilitate the conjugation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the purity and consistency of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s structure and purity .
Chemical Reactions Analysis
Types of Reactions: Cy5-PEG7-TCO primarily undergoes the inverse electron demand Diels-Alder reaction (iEDDA) with tetrazine-containing molecules. This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications .
Common Reagents and Conditions: The iEDDA reaction typically requires the presence of tetrazine-containing molecules and is carried out under mild conditions, often at room temperature. Organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are commonly used to dissolve the reactants .
Major Products Formed: The major product formed from the iEDDA reaction between this compound and tetrazine-containing molecules is a stable, covalent adduct. This product retains the fluorescent properties of Cy5, making it useful for imaging and detection applications .
Scientific Research Applications
Fluorescent Imaging
Overview:
Cy5-PEG7-TCO is primarily utilized for its fluorescent properties in biological imaging. The Cy5 dye has strong absorption and emission maxima at 647 nm and 663 nm, respectively, making it suitable for various imaging techniques.
Applications:
- Cellular Imaging: this compound is employed in live-cell imaging to track cellular dynamics. Its biocompatibility and rapid reaction kinetics allow for effective labeling of cells without disrupting normal cellular functions .
- Tissue Imaging: The compound's ability to form stable covalent bonds with tetrazine-containing molecules through the inverse-electron demand Diels-Alder cycloaddition reaction enhances its utility in imaging specific tissues or cellular structures in vivo .
Case Study:
In a study involving pretargeted imaging agents, researchers demonstrated that Cy5-conjugated compounds showed high target specificity in fluorescence microscopy, allowing for clear visualization of targeted cells while minimizing background noise .
Drug Delivery Systems
Overview:
this compound plays a pivotal role in targeted drug delivery systems, leveraging its TCO moiety for bioorthogonal reactions that facilitate the precise delivery of therapeutic agents.
Applications:
- Targeted Therapy: The TCO group allows for the selective conjugation of drugs to specific targeting vectors (e.g., antibodies), enhancing the efficacy of treatments while reducing off-target effects .
- Combination Therapies: By linking therapeutic agents with this compound, researchers can create dual-function compounds that enable simultaneous imaging and therapy, known as theranostics .
Case Study:
A recent investigation into hybrid imaging agents highlighted the use of this compound in conjunction with monoclonal antibodies. The study revealed that these conjugates exhibited rapid clearance from non-targeted organs while effectively accumulating at the tumor site, demonstrating both safety and effectiveness in targeted drug delivery applications .
Bioorthogonal Chemistry
Overview:
The bioorthogonal nature of the TCO moiety allows this compound to participate in reactions that do not interfere with biological systems, making it an invaluable tool in chemical biology.
Applications:
- Labeling Biomolecules: The compound can be used to label proteins or nucleic acids selectively, enabling researchers to study biological processes with high precision.
- In Vivo Tracking: Its rapid reaction kinetics facilitate real-time tracking of biomolecules within living organisms, providing insights into dynamic biological processes .
Case Study:
In a proof-of-concept study using TCO-alendronate as a targeting vector, this compound was shown to effectively label bone-targeting agents in vivo. PET/CT imaging confirmed specific uptake in bone structures, underscoring its potential for applications in skeletal imaging and therapy .
Mechanism of Action
Cy5-PEG7-TCO exerts its effects through the iEDDA reaction with tetrazine-containing molecules. The TCO group on this compound reacts with the tetrazine group to form a stable, covalent bond. This reaction is highly specific and efficient, allowing for precise labeling and tracking of target molecules .
Comparison with Similar Compounds
Similar Compounds:
- Cy5-PEG4-TCO
- Cy5-PEG12-TCO
- Cy3-PEG7-TCO
- Cy7-PEG7-TCO
Uniqueness: Cy5-PEG7-TCO is unique due to its optimal balance of hydrophilicity and hydrophobicity provided by the seven PEG units. This balance enhances its solubility and stability in aqueous environments, making it particularly suitable for biological and medical applications. Additionally, the presence of the TCO group allows for highly specific and efficient iEDDA reactions, distinguishing it from other fluorescent dyes .
Properties
Molecular Formula |
C57H85ClN4O10 |
---|---|
Molecular Weight |
1021.8 g/mol |
IUPAC Name |
[(2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C57H84N4O10.ClH/c1-56(2)48-23-16-18-25-50(48)60(5)52(56)27-13-9-14-28-53-57(3,4)49-24-17-19-26-51(49)61(53)32-20-10-15-29-54(62)58-30-33-64-35-37-66-39-41-68-43-45-70-46-44-69-42-40-67-38-36-65-34-31-59-55(63)71-47-21-11-7-6-8-12-22-47;/h9,11,13-14,16-19,21,23-28,47H,6-8,10,12,15,20,22,29-46H2,1-5H3,(H-,58,59,62,63);1H/b21-11+; |
InChI Key |
KZHJDOUMVOLAGU-YUZSSDIYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC\5CCCCC/C=C5)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC5CCCCCC=C5)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
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